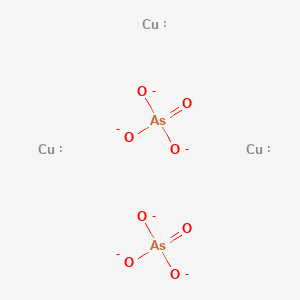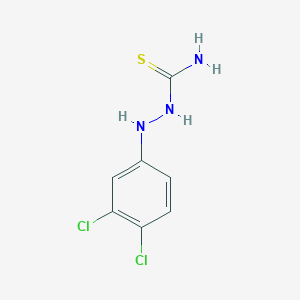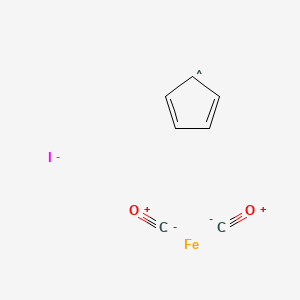
BISMUTH TITANATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bismuth titanate or bismuth titanium oxide is a solid inorganic compound of bismuth, titanium, and oxygen with the chemical formula of Bi12TiO20, Bi4Ti3O12, or Bi2Ti2O7 . It is known for its electrooptical and photorefractive effects .
Synthesis Analysis
Bismuth titanate ceramics can be produced by heating a mixture of bismuth and titanium oxides . It forms at 730–850 °C, and melts when the temperature is raised above 875 °C, decomposing in the melt to Bi4Ti3O12 and Bi2O3 . Other methods include the solid-state reaction method , the metalorganic decomposition technique , and high-energy ball milling .Molecular Structure Analysis
Bismuth titanate is a compound of the Aurivillius phase with alternating oxide (Bi2O2)2+ and perovskite-like (Bi4Ti3O10)2− layers along the c axis . The physical properties of bismuth titanate crystals are consistent with monoclinic symmetry since two directions for spontaneous polarization were observed in Bi4Ti3O12 along a and c axes .Chemical Reactions Analysis
Bismuth titanate powders were produced by high-energy ball milling with 2, 4, and 6 h of milling . Furthermore, the 6-h milled sample underwent calcination at 500 °C for 2 h . The formation of the Bi4Ti3O12 phase was confirmed .Physical And Chemical Properties Analysis
Bismuth titanates have relatively high dielectric permittivity, low dielectric losses, low synthesis temperatures, good electrical and luminescent properties of the compositions with rare-earth doping impurity .Scientific Research Applications
Energy Storage
Bismuth Titanate exhibits excellent ferroelectric properties, making it a promising candidate for energy storage applications . Its high Curie temperature and polarization values contribute to its suitability in devices that require high energy density and efficiency . Bismuth Sodium Titanate (BNT)-based ceramics, for instance, have been proposed for use in pulsed power supplies and other energy storage systems .
Microwave Absorption
With its high dielectric constant and losses, Bismuth Titanate is an effective material for microwave absorption . It’s used to reduce electromagnetic interference in various electronic devices and can be found in airplanes, ships, and tank radar signals to diminish radar signature . The microwave absorption capabilities of Bismuth Titanate can be enhanced through doping, which improves its ferroelectric and dielectric characteristics .
Dielectric Capacitors
The dielectric properties of Bismuth Titanate make it suitable for use in dielectric capacitors . These capacitors benefit from the material’s high dielectric constant and are used in applications that require stable and high-capacity energy storage . Sodium Bismuth Titanate-based ceramics have shown enhanced energy storage properties, making them superior candidates for such applications .
Piezoelectric Sensors and Actuators
Bismuth Titanate’s piezoelectric properties are leveraged in the development of sensors and actuators . These devices convert mechanical stress into electrical signals and vice versa, which is essential for precision control systems in various industrial and consumer products . BNT-based ceramics are considered superior candidates for lead-free piezoelectric materials, reducing environmental damage while maintaining performance .
Pyroelectric Detection
The pyroelectric effect in Bismuth Titanate allows for its use in pyroelectric detection . This application involves detecting changes in temperature through the material’s spontaneous polarization, which changes with temperature fluctuations. It’s particularly useful in infrared detectors and motion sensors .
Energy Conversion
Bismuth Titanate’s ferroelectric properties also make it suitable for energy conversion applications . It can be used in devices that convert thermal energy into electrical energy, such as thermoelectric generators. This application is particularly relevant for waste heat recovery systems .
Mechanism of Action
Target of Action
Bismuth titanate primarily targets the refractive index of materials . It exhibits an electro-optical effect and a photorefractive effect, which is a reversible change in the refractive index under applied electric field or illumination . This unique property makes bismuth titanate a potential candidate for applications in reversible recording media for real-time holography or image processing applications .
Mode of Action
Bismuth titanate interacts with its targets by altering their refractive index. When an electric field or illumination is applied, the refractive index of the material changes . This change is reversible, allowing the material to return to its original state when the electric field or illumination is removed .
Biochemical Pathways
It can undergo structural transformations when heated, transitioning from one crystalline form to another . This transformation process can influence the material’s properties and its interaction with light .
Result of Action
The primary result of bismuth titanate’s action is the change in the refractive index of the material it is applied to . This change can be leveraged in various applications, including real-time holography and image processing . Additionally, bismuth titanate has high dielectric permittivity, low dielectric losses, and good electrical and luminescent properties . These properties make it suitable for use in reservoir capacitors, luminophor compositions for optical fibers, and efficient materials with anti-Stokes luminescence .
Action Environment
The action of bismuth titanate can be influenced by environmental factors such as temperature . For instance, heating bismuth titanate can induce a transformation from one crystalline form to another . This transformation can affect the material’s properties and its interaction with light . Therefore, the efficacy and stability of bismuth titanate can be influenced by the environmental conditions it is exposed to .
properties
| { "Design of the Synthesis Pathway": "Bismuth titanate can be synthesized using various methods such as solid-state reaction, sol-gel method, hydrothermal method, and microwave-assisted synthesis. Among these methods, the sol-gel method is widely used due to its simplicity and ability to control the particle size and morphology of the product.", "Starting Materials": [ "Bismuth nitrate pentahydrate (Bi(NO3)3·5H2O)", "Titanium isopropoxide (Ti(OCH(CH3)2)4)", "Ethanol (C2H5OH)", "Acetic acid (CH3COOH)", "Distilled water (H2O)" ], "Reaction": [ "1. Dissolve bismuth nitrate pentahydrate in ethanol and stir the solution for 30 minutes.", "2. Add titanium isopropoxide to the solution and stir for another 30 minutes.", "3. Add acetic acid dropwise to the solution while stirring.", "4. Continue stirring the solution for 2 hours to form a gel.", "5. Dry the gel at 80°C for 12 hours.", "6. Calcine the dried gel at 700°C for 2 hours to obtain bismuth titanate powder." ] } | |
CAS RN |
12048-51-0 |
Product Name |
BISMUTH TITANATE |
Molecular Formula |
Bi2O7Ti2 |
Molecular Weight |
625.69 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










